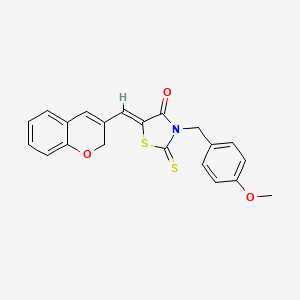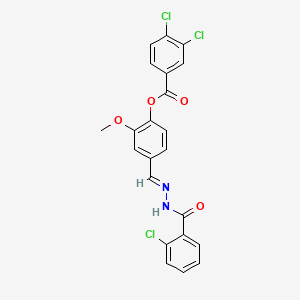![molecular formula C25H23N5O3S B12015598 N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015598.png)
N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(3-hydroxyphényl)méthylidène]-2-{[4-(4-méthoxyphényl)-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente un cycle triazole, connu pour sa stabilité et sa polyvalence dans les réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(3-hydroxyphényl)méthylidène]-2-{[4-(4-méthoxyphényl)-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement plusieurs étapesLa dernière étape implique la formation de la liaison acétohydrazide dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour assurer la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(3-hydroxyphényl)méthylidène]-2-{[4-(4-méthoxyphényl)-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyphényl peut être oxydé pour former des quinones.
Réduction: Le cycle triazole peut être réduit dans des conditions spécifiques.
Substitution: Le groupe méthoxyphényl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et des nucléophiles tels que les amines. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyphényl peut produire des quinones, tandis que la réduction du cycle triazole peut produire des dihydrotriazoles .
Applications de recherche scientifique
N'-[(E)-(3-hydroxyphényl)méthylidène]-2-{[4-(4-méthoxyphényl)-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide présente plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Enquête sur son potentiel comme inhibiteur enzymatique.
Médecine: Exploration de ses propriétés antimicrobiennes et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(3-hydroxyphényl)méthylidène]-2-{[4-(4-méthoxyphényl)-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se lier aux ions métalliques, affectant l'activité enzymatique. De plus, les groupes hydroxyphényl et méthoxyphényl peuvent interagir avec des macromolécules biologiques, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. Additionally, the hydroxyphenyl and methoxyphenyl groups can interact with biological macromolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(4-Hydroxy-3-méthoxyphényl)méthanediol
- (E)-4-méthoxyphényl 3-(4-méthoxyphényl)acrylate
Unicité
N'-[(E)-(3-hydroxyphényl)méthylidène]-2-{[4-(4-méthoxyphényl)-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est unique en raison de sa combinaison d'un cycle triazole avec des groupes hydroxyphényl et méthoxyphényl. Cette structure offre un équilibre entre stabilité et réactivité, la rendant adaptée à diverses applications .
Propriétés
Formule moléculaire |
C25H23N5O3S |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O3S/c1-17-6-8-19(9-7-17)24-28-29-25(30(24)20-10-12-22(33-2)13-11-20)34-16-23(32)27-26-15-18-4-3-5-21(31)14-18/h3-15,31H,16H2,1-2H3,(H,27,32)/b26-15+ |
Clé InChI |
AMQLHKGUCSUSNU-CVKSISIWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC(=CC=C4)O |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12015535.png)

![3,4-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12015541.png)
![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015547.png)



![4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015569.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015573.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015577.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015582.png)
